DRI-C21041 vs. DRI-C21095: Direct In Vivo Efficacy Comparison in NOD Mouse T1D Prevention Model
DRI-C21041 was evaluated head-to-head against DRI-C21095, its more potent in-class analog, in a three-month preventive treatment study using female NOD mice, a standard model of spontaneous autoimmune type 1 diabetes [1]. While DRI-C21095 demonstrated superior efficacy in this model, DRI-C21041 still provided a statistically and biologically meaningful reduction in disease incidence [1]. This head-to-head dataset enables researchers to select the appropriate compound based on the specific potency requirements of their experimental system.
| Evidence Dimension | T1D incidence reduction in female NOD mice after 3-month treatment |
|---|---|
| Target Compound Data | Diabetes incidence reduced from 80% (untreated control) to 60% (DRI-C21041 treated) |
| Comparator Or Baseline | Untreated control: 80% diabetes incidence; DRI-C21095: diabetes incidence reduced to 25% |
| Quantified Difference | DRI-C21041: 25% relative reduction in incidence (absolute reduction 20 percentage points); DRI-C21095: 69% relative reduction (absolute reduction 55 percentage points) |
| Conditions | Female NOD mice; 3-month SMI treatment duration; endpoint = diabetes onset |
Why This Matters
This direct comparator data allows researchers to choose DRI-C21041 when moderate immunomodulation is desired or DRI-C21095 when maximal CD40-CD40L pathway suppression is required, enabling dose-response and therapeutic window studies.
- [1] Small-molecule inhibitors of the CD40–CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models. Front. Immunol. 2024, 15, 1484425. View Source
